Di-tert-butyl peroxyoxalate

Description

Historical Context and Foundational Studies of Di-tert-butyl Peroxyoxalate

The foundational research on this compound was pioneered by Paul D. Bartlett and his colleagues. Their work established the compound as a reliable, low-temperature source of tert-butoxyl radicals. acs.org A key study detailed the thermal decomposition of this compound, demonstrating that it decomposes at low temperatures to form tert-butoxy (B1229062) radicals and carbon dioxide. cdnsciencepub.com For instance, at 45°C, a temperature at which tert-butyl hydroperoxide is stable, this compound has a half-life of approximately 45 minutes. cdnsciencepub.com This characteristic allows for the study of radical-induced reactions in systems where higher temperatures would cause unwanted side reactions or decomposition of other components. cdnsciencepub.comcdnsciencepub.com These early investigations laid the groundwork for its widespread use in physical organic chemistry to probe radical reaction mechanisms.

Academic Significance of this compound in Radical Chemistry

The primary academic significance of this compound lies in its role as a clean and convenient thermal initiator for generating tert-butoxyl radicals. researchgate.net The decomposition reaction is a unimolecular homolysis of the oxygen-oxygen bond, which is not affected by the presence of other reagents like hydroperoxides. cdnsciencepub.com

Decomposition Reaction: (CH₃)₃COOC(O)C(O)OOC(CH₃)₃ → 2 (CH₃)₃CO• + 2 CO₂

This clean decomposition into tert-butoxyl radicals and carbon dioxide is a major advantage, as the gaseous CO₂ byproduct is easily removed from the reaction system. researchgate.net The generated tert-butoxyl radicals are highly reactive and can participate in a variety of subsequent reactions, most notably hydrogen atom abstraction. psu.eduwisdomlib.org This reactivity has been harnessed to study the "induced" decomposition of other compounds, such as hydroperoxides, where the tert-butoxyl radical initiates a chain reaction. cdnsciencepub.comcdnsciencepub.com The selectivity of the tert-butoxyl radical in abstraction reactions has also been a subject of detailed study, revealing a preference for abstracting hydrogen atoms from carbon atoms adjacent to ethereal oxygen atoms. psu.edu

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₆ | nih.gov |

| Molecular Weight | 234.25 g/mol | nih.gov |

| IUPAC Name | ditert-butyl ethanediperoxoate | nih.gov |

| CAS Number | 1876-22-8 | nih.gov |

| SMILES | CC(C)(C)OOC(=O)C(=O)OOC(C)(C)C | nih.gov |

Scope of Contemporary Research on this compound Chemistry

Contemporary research continues to leverage the unique properties of this compound for advanced organic synthesis. Its application has expanded beyond mechanistic studies to become a key reagent in the development of new synthetic methodologies. For example, it has been demonstrated as an effective source of tert-butoxyl radicals for initiating hydrogen atom transfer-based C(sp³)–H bond oxygenation reactions under mild conditions. researchgate.net

Recent studies have also explored its use in conjunction with other catalytic systems. In one such application, visible-light-initiated triplet energy transfer is used to promote the homolysis of the O–O bond in peroxides like di-tert-butyl peroxide (a related compound) under mild conditions for C(sp³)–H methylation. nih.gov While this specific study focused on di-tert-butyl peroxide, the underlying principles of generating alkoxyl radicals for subsequent reactions are directly related to the chemistry of this compound. The tert-butoxyl radicals generated from this compound can initiate a cascade of radical events, leading to the formation of valuable carbon-carbon or carbon-heteroatom bonds. These modern applications underscore the enduring importance of this peroxide in facilitating complex chemical transformations.

| Condition | Observation | Significance |

|---|---|---|

| Thermal Decomposition at 45°C | Half-life of approximately 45 minutes. cdnsciencepub.com | Allows for radical generation at low temperatures, avoiding decomposition of sensitive substrates. cdnsciencepub.com |

| Thermolysis in Benzene (B151609) (75°C) | Yields bubbles (CO₂) and characteristic color changes indicating stable radical formation. dtic.mil | Confirms the generation of radicals and gaseous byproducts in a common organic solvent. dtic.mil |

| Decomposition in the presence of tert-butyl hydroperoxide | The homolytic cleavage of the peroxalate is unaffected. cdnsciencepub.com | Demonstrates its reliability as an independent radical source even in the presence of other peroxides. cdnsciencepub.com |

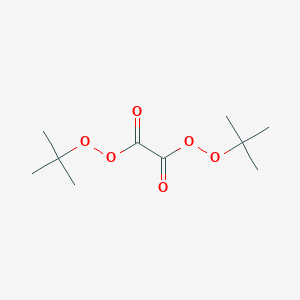

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl ethanediperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-9(2,3)15-13-7(11)8(12)14-16-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEQSCUBDIKNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC(=O)C(=O)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940221 | |

| Record name | Di-tert-butyl ethanediperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876-22-8 | |

| Record name | Di-tert-butyl peroxyoxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001876228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl ethanediperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-TERT-BUTYL PEROXYOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF29S2JO3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation of Di Tert Butyl Peroxyoxalate

Established Synthetic Pathways for Di-tert-butyl Peroxyoxalate

The preparation of this compound has been approached through several well-documented synthetic routes. These methods primarily involve the reaction of a suitable tert-butyl hydroperoxide precursor with an oxalyl derivative.

Synthesis via Bartlett, Benzing, and Pincock Methodologies

Pioneering work by Bartlett, Benzing, and Pincock laid the foundation for the synthesis of this compound. A common and effective method involves the reaction of tert-butyl hydroperoxide with oxalyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Pyridine (B92270) is frequently employed as the base and solvent for this transformation.

The general reaction proceeds as follows:

2 (CH₃)₃COOH + (COCl)₂ + 2 C₅H₅N → (CH₃)₃COOC(O)C(O)OOC(CH₃)₃ + 2 C₅H₅N·HCl

This method, often performed at low temperatures to mitigate the decomposition of the thermally sensitive peroxyoxalate product, has proven to be a reliable route for obtaining this compound for laboratory-scale applications. The careful control of reaction conditions, such as temperature and the rate of addition of reagents, is crucial for achieving high yields and purity.

Alternative Routes to Peroxyoxalates from Tertiary Alkyl Hydroperoxides

Building upon the foundational methods, alternative routes for the synthesis of peroxyoxalates from tertiary alkyl hydroperoxides have been explored. These methods often aim to improve safety, yield, and substrate scope. One such approach involves the use of different acylating agents or activation methods for the hydroperoxide.

For instance, the sodium salt of tert-butyl hydroperoxide can be reacted with oxalyl chloride. This variation avoids the use of pyridine and can sometimes lead to cleaner reactions and simpler purification procedures. The preparation of the sodium salt is typically achieved by treating tert-butyl hydroperoxide with a strong base like sodium hydride.

Another approach involves the in-situ generation of a more reactive hydroperoxide species. The synthesis of tert-butyl hydroperoxide itself can be achieved through various methods, including the reaction of tert-butyl alcohol with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid. google.com The purity and concentration of the starting tert-butyl hydroperoxide are critical factors influencing the success of the subsequent peroxyoxalate synthesis.

| Reactant 1 | Reactant 2 | Base/Catalyst | Typical Solvent | Product |

| tert-Butyl hydroperoxide | Oxalyl chloride | Pyridine | Dichloromethane | This compound |

| Sodium tert-butyl hydroperoxide | Oxalyl chloride | None | Diethyl ether | This compound |

| tert-Butyl alcohol | Hydrogen Peroxide | Sulfuric acid | - | tert-Butyl hydroperoxide |

Innovations in Peroxyoxalate Synthesis for Research Applications

Recent advancements in synthetic chemistry have led to the development of innovative techniques for the preparation of organic peroxides, including peroxyoxalates. These methods focus on enhancing safety, efficiency, and the ability to create more complex and tailored peroxide structures.

Continuous Flow Synthesis Techniques for Organic Peroxides

The synthesis of organic peroxides, which are often thermally unstable and potentially explosive, can be significantly improved from a safety and efficiency perspective by employing continuous flow technology. rsc.orgnih.govrsc.orgbohrium.com While specific reports on the continuous flow synthesis of this compound are not extensively detailed in the public domain, the principles have been successfully applied to the synthesis of related compounds like di-tert-butyl peroxide. google.comnih.gov

In a typical continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor. This approach offers several advantages:

Enhanced Safety: The small reaction volume minimizes the risk associated with the accumulation of large quantities of energetic materials.

Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for efficient heat exchange, enabling precise control of the reaction temperature and preventing thermal runaways.

Improved Yield and Purity: The rapid and efficient mixing in flow reactors can lead to shorter reaction times and reduced formation of byproducts.

The adaptation of established batch protocols for the synthesis of this compound to a continuous flow process would likely involve pumping solutions of tert-butyl hydroperoxide and oxalyl chloride, along with a base, through a temperature-controlled microreactor. This would enable the safe and scalable production of this valuable radical initiator.

Regioselective Synthesis of Advanced Peroxyoxalate Derivatives

The development of methods for the regioselective synthesis of unsymmetrical peroxyoxalate derivatives represents a significant advancement in the field. These advanced derivatives, where the two tertiary alkyl groups are different, allow for the generation of two distinct radical species upon decomposition, opening up new possibilities in polymer chemistry and organic synthesis.

The synthesis of such unsymmetrical peroxyoxalates typically requires a stepwise approach. For example, a mono-tert-alkyl peroxyoxalate intermediate can be prepared first by reacting a tertiary alkyl hydroperoxide with an excess of oxalyl chloride. This intermediate can then be reacted with a different tertiary alkyl hydroperoxide to yield the unsymmetrical product. The control of stoichiometry and reaction conditions is critical to minimize the formation of symmetrical byproducts.

Further research in this area is focused on developing more efficient and selective methods for the synthesis of these advanced peroxyoxalate derivatives, potentially utilizing novel catalysts or protecting group strategies to achieve high regioselectivity.

Mechanistic Investigations of Di Tert Butyl Peroxyoxalate Decomposition

Fundamental Decomposition Pathways of Di-tert-butyl Peroxyoxalate

The decomposition of this compound is a critical process in various chemical applications, primarily due to its role as a low-temperature radical initiator. ucla.edu The fundamental pathways of its breakdown are central to understanding its reactivity and efficiency in these processes.

Homolytic Cleavage of the Peroxide Bond in this compound

The initial and most fundamental step in the decomposition of this compound is the homolytic cleavage of the weak oxygen-oxygen (peroxide) bond. numberanalytics.com This bond is inherently unstable and susceptible to breaking, particularly when subjected to thermal energy. The process results in the formation of two tert-butoxy (B1229062) radicals.

Formation of tert-Butoxy Radicals and Carbon Dioxide from this compound

Following the initial homolytic cleavage of the peroxide bond, the resulting fragments undergo further rapid transformations. The primary products of the thermal decomposition of this compound at low temperatures are tert-butoxy radicals and carbon dioxide. cdnsciencepub.com

Unimolecular Dissociation Mechanisms of Peroxyoxalates

The decomposition of peroxyoxalates, such as this compound, is a classic example of a unimolecular dissociation reaction. cdnsciencepub.comnih.gov This process is initiated by the absorption of sufficient energy, typically thermal, to overcome the activation energy for the cleavage of the peroxide bond. The rate of this dissociation is primarily dependent on temperature and follows first-order kinetics. researchgate.net

The unimolecular nature of the decomposition means that the rate is independent of the concentration of other species, although solvent effects can play a role in the kinetics. The stability of the resulting radicals and the thermodynamic favorability of forming stable molecules like carbon dioxide are key factors that govern the mechanism and rate of dissociation.

Induced Decomposition Phenomena Involving this compound

Beyond its spontaneous thermal decomposition, this compound can also participate in induced decomposition pathways, where its breakdown is accelerated by the presence of other reactive species. This is particularly relevant in systems where it is used as a radical initiator.

This compound Initiated Hydroperoxide Decomposition

This compound is known to initiate the decomposition of hydroperoxides, such as tert-butyl hydroperoxide. cdnsciencepub.comingentaconnect.comcdnsciencepub.com In this process, the tert-butoxy radicals generated from the decomposition of the peroxyoxalate attack the hydroperoxide molecules.

A study conducted at 45°C, a temperature where tert-butyl hydroperoxide is otherwise stable, demonstrated that the presence of this compound leads to the rapid decomposition of the hydroperoxide. cdnsciencepub.com The tert-butoxy radicals abstract a hydrogen atom from the hydroperoxide, leading to the formation of tert-butanol (B103910) and a tert-butylperoxy radical. This initiated decomposition can be significantly more efficient than the unimolecular decomposition of the hydroperoxide alone. For each radical produced from the peroxyoxalate, multiple molecules of hydroperoxide can be destroyed, indicating a chain reaction mechanism. cdnsciencepub.comingentaconnect.com

Role of Alkoxy Radicals in Initiating Chain Decomposition

Alkoxy radicals, such as the tert-butoxy radical, are key intermediates in initiating chain decomposition reactions. cdnsciencepub.comnih.govacs.org Once formed from the decomposition of this compound, these highly reactive species can abstract hydrogen atoms from a variety of organic substrates, including other peroxides. wiley-vch.de

This hydrogen abstraction generates a new radical species from the substrate molecule, which can then propagate a chain reaction. For instance, in the case of hydroperoxide decomposition, the newly formed peroxy radical can go on to react with other hydroperoxide molecules, continuing the decomposition cycle. The efficiency of the alkoxy radical in initiating these chains depends on its reactivity and the strength of the C-H or O-H bonds in the substrate molecules.

The table below summarizes key kinetic data for the decomposition of this compound.

| Parameter | Value | Conditions | Reference |

| Half-life | ~45 minutes | 45°C in benzene (B151609) | cdnsciencepub.com |

| Activation Energy (Ea) | 157.0 (±4.1) kJ/mol | In alkyl or aromatic hydrocarbon solvent (DSC) | researchgate.net |

| Activation Energy (Ea) | 159.7 (±3.9) kJ/mol | In alkyl or aromatic hydrocarbon solvent (adiabatic calorimetry) | researchgate.net |

| Frequency Factor (log A) | 15.8 (±1.1) s⁻¹ | In alkyl or aromatic hydrocarbon solvent (DSC) | researchgate.net |

| Frequency Factor (log A) | 16.3 (±0.5) s⁻¹ | In alkyl or aromatic hydrocarbon solvent (adiabatic calorimetry) | researchgate.net |

Analysis of Products and Intermediates in Induced Decomposition Pathways

The decomposition of this compound can be induced by the presence of radicals, leading to reaction pathways and products that differ from its spontaneous unimolecular decomposition. A key example of induced decomposition involves its reaction with tert-butyl hydroperoxide. cdnsciencepub.comingentaconnect.com When this compound decomposes at 45°C in the presence of tert-butyl hydroperoxide, the initially formed tert-butoxy radicals attack the hydroperoxide. cdnsciencepub.comresearchgate.net This attack abstracts a hydrogen atom from the hydroperoxide's O-H group, generating tert-butanol and a tert-butylperoxy radical. researchgate.net

This process initiates a chain reaction where the decomposition of one molecule of the peroxyoxalate leads to the destruction of 7 to 10 molecules of the hydroperoxide. cdnsciencepub.comingentaconnect.comresearchgate.net The kinetics of this induced decomposition have been analyzed, revealing that the homolytic cleavage of the peroxyoxalate to produce tert-butoxy radicals is not affected by the presence of the hydroperoxide. cdnsciencepub.com The primary products identified in such systems include tert-butanol, tert-butylperoxy radicals, and eventually other species resulting from the subsequent reactions of these radicals. The study of these pathways is crucial for understanding systems where both peroxides and hydroperoxides are present. cdnsciencepub.com

Influence of Environmental Parameters on this compound Decomposition

The environment in which this compound decomposes plays a significant role in dictating the rate and mechanism of the reaction. Parameters such as the choice of solvent and the presence of catalytic surfaces can profoundly alter the decomposition process.

The solvent environment significantly influences the decomposition kinetics of this compound. The decomposition rate is affected by solvent properties like viscosity and polarity. The "cage effect" is a critical concept in understanding these solvent effects. When the peroxyoxalate molecule decomposes, it initially forms a pair of tert-butoxy radicals and two molecules of carbon dioxide within a "cage" of solvent molecules.

In solvents with higher viscosity, the diffusion of these radicals out of the solvent cage is slower. This increased confinement enhances the probability of the radicals recombining or reacting with each other before they can escape and react with other molecules. For instance, the decomposition rate constant can vary between different hydrocarbon solvents, a phenomenon that can be partly attributed to differences in solvent viscosity.

The nature of the solvent also dictates the product distribution. In inert solvents like benzene, the decomposition primarily yields tert-butoxy radicals and carbon dioxide. cdnsciencepub.com However, in more reactive solvents, the solvent molecules themselves can be attacked by the highly reactive tert-butoxy radicals, leading to the formation of solvent-derived products.

Table 1: Decomposition Data of this compound in Benzene

| Temperature (°C) | Half-life (min) |

| 45 | ~45 |

This table presents the approximate half-life for the thermal decomposition of this compound in a benzene solvent at a specific temperature, as noted in the literature. cdnsciencepub.com

The thermal decomposition of this compound can be accelerated by the presence of certain surfaces, which act as catalysts. While specific studies on this compound are not extensively detailed in the provided search results, the behavior of similar peroxides, like di-tert-butyl peroxide (DTBP), provides insight into potential catalytic effects. The decomposition of peroxides can be catalyzed by transition metal species and various solid materials, including metal oxides and activated carbon. researchgate.net

For instance, the decomposition of DTBP is known to be accelerated by surfaces containing active sites, such as those found in microporous materials or on mixed oxides of copper and cerium. researchgate.net These surfaces can facilitate the initial breaking of the weak peroxide O-O bond, thereby lowering the activation energy required for decomposition. researchgate.net Acidic or basic sites on a surface can interact with the peroxide, promoting heterolytic or homolytic cleavage pathways that might not be favored in the gas phase or in solution. This surface-mediated decomposition is a critical consideration for the storage, handling, and application of peroxides, as unintended contact with catalytic materials can lead to rapid and potentially hazardous decomposition.

Kinetic Studies of Di Tert Butyl Peroxyoxalate Reactions

Quantitative Analysis of Di-tert-butyl Peroxyoxalate Decomposition Rates

The thermal decomposition of this compound is a clean, unimolecular process that serves as a reliable source of tert-butoxy (B1229062) radicals. cdnsciencepub.com The rate of this decomposition is not significantly influenced by the surrounding medium, such as the presence of other reactive species like hydroperoxides. cdnsciencepub.com

The thermolysis of this compound involves the homolytic cleavage of the peroxide bond to yield two tert-butoxy radicals and two molecules of carbon dioxide. cdnsciencepub.com This decomposition occurs readily at moderate temperatures. For instance, at 45°C in benzene (B151609), the compound has a half-life of approximately 45 minutes. cdnsciencepub.com The decomposition is a first-order process, and the rate constants have been determined under various conditions.

Decomposition of this compound

| Temperature (°C) | Solvent | Half-life (t₁/₂) | Reference |

|---|---|---|---|

| 45 | Benzene | ~45 minutes | cdnsciencepub.com |

The decomposition of this compound consistently follows a first-order kinetic model. researchgate.netyoutube.com This is characteristic of reactions where the rate depends on the concentration of a single reactant, which in this case is the unimolecular breakdown of the peroxyoxalate molecule. cdnsciencepub.comscitation.org The first-order nature of this reaction makes it a predictable and controllable source of radicals for kinetic studies and synthetic applications. The rate of decomposition remains consistent and is not induced by the radicals it produces, a common complication in other peroxide systems. cdnsciencepub.com The reaction's adherence to first-order kinetics allows for straightforward calculation of radical generation rates at a given temperature, provided the rate constant is known. cdnsciencepub.com

Radical Reactivity and Addition Kinetics in this compound Initiated Systems

Upon decomposition, this compound releases tert-butoxy radicals, which are highly reactive intermediates that initiate a variety of subsequent chemical transformations.

Once generated, tert-butoxy radicals are potent species in organic media. Their primary reaction pathways are hydrogen atom transfer (HAT) and β-scission. princeton.edunih.gov In the presence of a suitable hydrogen donor, the tert-butoxy radical will abstract a hydrogen atom to form tert-butyl alcohol and a new substrate-derived radical. nih.gov This HAT process is a key step in many radical-mediated functionalization reactions. Alternatively, the tert-butoxy radical can undergo unimolecular fragmentation, known as β-scission, to produce acetone (B3395972) and a methyl radical. nih.gov The balance between these two pathways is a central feature of the chemistry initiated by this compound.

The tert-butoxy radicals generated from this compound are effective at initiating hydrogen atom transfer (HAT) from a wide range of organic substrates. The kinetics of these HAT reactions are influenced by the strength of the C-H bond being broken. Studies on the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) by tert-butoxy radicals showed low selectivity, with abstraction occurring at both allylic and non-allylic positions. nih.gov This suggests that the tert-butoxy radical is highly reactive and less discriminate than some enzymatic oxidants. nih.gov The rate of HAT is a bimolecular process, and therefore its efficiency relative to unimolecular β-scission is dependent on the concentration of the substrate. nih.gov

Selectivity in Hydrogen Atom Transfer by tert-Butoxy Radicals

| Substrate | Reaction Site | Selectivity Ratio | Reference |

|---|---|---|---|

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Allylic vs. Non-allylic α-C-H | ~73 : 21 | nih.gov |

The primary radical derived from this compound is the tert-butoxy radical, which faces a competition between two main reaction pathways: bimolecular hydrogen atom transfer (HAT) and unimolecular β-scission. researchgate.netnih.gov

Hydrogen Atom Transfer (HAT): (CH₃)₃CO• + R-H → (CH₃)₃COH + R•

β-Scission: (CH₃)₃CO• → (CH₃)₂C=O + •CH₃

The outcome of this competition is highly dependent on the reaction conditions. Elevated temperatures favor the unimolecular β-scission pathway, as it has a higher activation energy than most HAT reactions. nih.gov Conversely, increasing the concentration of the C-H substrate enhances the rate of the bimolecular HAT reaction, making it more competitive. nih.gov The choice of solvent can also influence the absolute and relative rates of these two competing processes. nih.gov For example, polar aprotic solvents like dimethylsulfoxide have been shown to inhibit β-scission. nih.gov This tunable reactivity allows for control over the type of secondary radical generated (a substrate radical R• via HAT, or a methyl radical •CH₃ via β-scission), which is a valuable tool in designing chemical syntheses. nih.gov

Factors Influencing Competitive Pathways of tert-Butoxy Radicals

| Factor | Effect on HAT Pathway | Effect on β-Scission Pathway | Reference |

|---|---|---|---|

| Increasing Temperature | Less favored | More favored | nih.gov |

| Increasing Substrate [R-H] | More favored | Less favored | nih.gov |

| Polar Aprotic Solvents (e.g., DMSO) | Relatively favored | Inhibited | nih.gov |

Applications of Di Tert Butyl Peroxyoxalate in Radical Chemistry and Organic Synthesis

Di-tert-butyl Peroxyoxalate as a Source of Free Radicals in Chemical Transformations

The primary chemical function of this compound is to serve as a reliable source of tert-butoxyl radicals. The decomposition of DBPOX is a well-defined process that provides a controlled entry into radical-mediated pathways, making it a valuable tool for synthetic chemists.

This compound is recognized for its ability to generate free radicals at lower temperatures compared to other initiators like di-tert-butyl peroxide. ucla.edu The decomposition process involves the homolysis of the peroxide bonds, yielding two tert-butoxyl radicals and two molecules of carbon dioxide. These tert-butoxyl radicals are highly reactive intermediates that can engage in various synthetic transformations.

The generation of these alkoxy radicals is a critical step that enables numerous applications. For instance, the tert-butoxyl radical is a potent hydrogen atom abstractor, capable of cleaving C-H bonds to generate carbon-centered radicals on a substrate, which can then undergo further reactions. This controlled generation allows for the initiation of reactions under predictable and reproducible conditions. The choice of a peroxide initiator like DBPOX is often dictated by the desired reaction temperature and the half-life of the initiator.

As a radical initiator, this compound is effective in facilitating free radical chain reactions. unibe.ch A chain reaction typically consists of three main stages: initiation, propagation, and termination. DBPOX serves in the crucial initiation step, providing the initial burst of radicals needed to start the chain.

Once generated, the tert-butoxyl radicals can abstract a hydrogen atom from a suitable substrate or add to a double bond, creating a new radical species. This new radical then participates in the propagation steps, which are a series of recurring reactions that form the desired product and regenerate a radical to continue the chain. For example, in polymerization, the initiator-derived radical adds to a monomer, and this process is repeated to build the polymer chain. researchgate.net The efficiency of an initiator is a measure of how many of the generated radicals successfully start a chain reaction. researchgate.net The byproducts of DBPOX decomposition, being volatile (carbon dioxide and acetone (B3395972) from subsequent β-scission of the tert-butoxyl radical), are often easy to remove from the reaction mixture, which simplifies product purification. unibe.ch

This compound in Advanced Organic Transformations

The radicals generated from this compound are not limited to simple polymerizations; they are instrumental in sophisticated organic transformations that allow for the construction of complex molecular architectures.

While this compound is an achiral molecule and cannot directly induce enantioselectivity, the radicals it generates can be influenced by a chiral environment to produce enantioenriched products. The field of asymmetric radical reactions often relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome.

In this context, an initiator like DBPOX can be used to generate achiral radicals that subsequently interact with a substrate bound to a chiral catalyst. For example, developments in cooperative catalysis have shown that achiral dirhodium(II) carboxylates can work in tandem with chiral spiro phosphoric acids to achieve highly enantioselective N-H insertion reactions. nih.gov Similarly, enantioselective radical reactions have been developed using visible-light photoredox catalysis where a chiral phosphate (B84403) base forms a hydrogen-bonded adduct with a substrate, allowing for asymmetric induction upon oxidation and subsequent radical trapping. nih.gov These strategies demonstrate that radicals, including those that could be generated from DBPOX, can be effectively guided by chiral catalysts to afford products with high enantioselectivity.

A significant application of the tert-butoxyl radicals generated from initiators like DBPOX is the functionalization of remote, unactivated C-H bonds through a process called 1,5-hydrogen atom transfer (1,5-HAT). sioc-journal.cnnih.gov This intramolecular process is highly selective and powerful in synthetic chemistry.

The process begins with the generation of a tert-butoxyl radical, which abstracts a hydrogen atom from a heteroatom (like oxygen or nitrogen) on the substrate to form an alkoxy or amidyl radical. This newly formed radical can then abstract a hydrogen atom from the δ-carbon position of the same molecule through a sterically and entropically favored six-membered, chair-like transition state. nih.gov This 1,5-HAT event relocates the radical center from the heteroatom to a specific carbon atom, which can then be trapped by another reagent to install a new functional group. This strategy has been widely used for the selective functionalization of C(sp³)-H bonds, which are typically unreactive. sioc-journal.cnnih.gov

Table 1: Examples of Alkoxy Radical-Mediated 1,5-HAT Reactions

| Radical Precursor | HAT Type | Resulting Intermediate | Application Example |

|---|---|---|---|

| N-Haloamine | 1,5-HAT from Aminium Radical | δ-Carbon Radical | Hofmann-Löffler-Freytag reaction to form pyrrolidines. nih.gov |

| Alcohol/Peroxide | 1,5-HAT from Alkoxy Radical | δ-Carbon Radical | Synthesis of tetrahydrofurans or remote C-H functionalization. nih.gov |

| Amide/Oxidant | 1,5-HAT from Amidyl Radical | δ-Carbon Radical | γ-Lactam synthesis. nih.gov |

| Oxime Ester/Fe(II) | 1,5-HAT from α-Iminyl Radical | γ-Carbon Radical | Synthesis of fused pyridines. rsc.org |

Peroxides like this compound and the closely related di-tert-butyl peroxide (DTBP) are extensively used in radical-mediated alkylation and methylation reactions. chemicalbook.comnih.gov These reactions often proceed through the cleavage of typically inert C-H bonds.

In these transformations, the tert-butoxyl radical generated from the peroxide abstracts a hydrogen atom from a substrate to create a nucleophilic carbon-centered radical. This radical can then be coupled with a suitable partner. In methylation reactions, the peroxide can play a dual role. The tert-butoxyl radical can undergo β-methyl scission (fragmentation) to produce a methyl radical and an acetone byproduct. nih.govresearchgate.net This provides a direct source of methyl radicals for the methylation of various substrates. This strategy is particularly valuable for late-stage functionalization in medicinal chemistry, where adding a "magic methyl" group can significantly alter a molecule's pharmacological properties. nih.gov Nickel and copper catalysts are often employed to mediate the cross-coupling between the substrate radical and the methyl radical, improving reaction efficiency and selectivity. nih.govresearchgate.net

Table 2: Selected Peroxide-Initiated Alkylation and Methylation Reactions

| Reaction Type | Peroxide Source | Catalyst/Promoter | Substrate Class | Key Transformation | Ref |

|---|---|---|---|---|---|

| α-Alkylation | Di-tert-butyl peroxide (DTBP) | None | α-Amino carbonyl compounds | C(sp³)-H alkylation with simple alkanes. | nih.gov |

| α-Alkylation | Di-tert-butyl peroxide (DTBP) | K₂CO₃ | Ethers | C(sp³)-H alkylation with arenesulfonylindoles. | acs.org |

| C(sp³)-H Methylation | Di-tert-butyl peroxide (DTBP) | NiCl₂·dme / tButpy | Drug-like molecules | Photosensitized methylation of benzylic C-H bonds. | nih.gov |

| ortho-Methylation | Di-tert-butyl peroxide (DTBP) | Ni(OAc)₂ | Benzamides | Directed C-H methylation. | researchgate.net |

| α-Methylation | tert-Butyl peroxybenzoate (TBPB) | None | 1,3-Dicarbonyl compounds | TBPB acts as methyl source and initiator. | researchgate.net |

This compound in Polymerization Processes

This compound (DTBPO) is a notable thermal initiator in the field of radical chemistry and polymer science. ethernet.edu.etunibe.ch Its utility stems from its ability to decompose at relatively low temperatures, generating free radicals that can initiate polymerization and other radical-mediated transformations. ethernet.edu.et It is particularly recognized as an efficient source of tert-butoxyl radicals. griffith.edu.auresearchgate.net

Mechanisms of Free Radical Polymerization Initiation by this compound

The initiation of free radical polymerization by this compound is a process that begins with the thermal decomposition of the peroxide molecule. This decomposition is characterized by the homolytic cleavage of the weak oxygen-oxygen bond within the peroxyoxalate structure. researchgate.net This primary fragmentation step yields two tert-butoxy (B1229062) radicals and two molecules of carbon dioxide. researchgate.net

A key feature of this decomposition is the concerted fragmentation that releases two stable carbon dioxide molecules. This process is highly efficient in generating free radicals, with a reported yield exceeding 99%. researchgate.net The liberation of two CO₂ molecules effectively separates the newly formed tert-butoxyl radicals, which significantly minimizes the likelihood of geminate recombination—a process where the initial radical pair recombines within the solvent cage before they can diffuse apart and react with monomer molecules. researchgate.net

Once generated, the highly reactive tert-butoxyl radicals initiate polymerization through several pathways:

Direct Addition to Monomer: The primary route for initiation involves the direct addition of the tert-butoxyl radical to a monomer molecule (e.g., styrene), creating a new carbon-centered radical that can then propagate the polymer chain. griffith.edu.au

β-Scission: The tert-butoxyl radical can undergo a unimolecular fragmentation known as β-scission. griffith.edu.au This reaction produces a molecule of acetone and a methyl radical. The resulting methyl radical is also capable of initiating polymerization by adding to a monomer. griffith.edu.au

The choice between these pathways is influenced by factors such as temperature and monomer reactivity. For instance, in reactions with styrene, the predominant pathway is the selective tail addition of the tert-butoxyl radical to the monomer. griffith.edu.au

Initiator Efficiency and its Determinants in Polymerization Systems

Initiator efficiency (f) in radical polymerization is a critical parameter that quantifies the fraction of radicals generated by the initiator that successfully start a polymer chain. An ideal initiator would have an efficiency of 1, meaning every radical produced leads to propagation. In practice, efficiency is often reduced by side reactions, primarily the recombination of radicals within the solvent cage.

This compound is known for its exceptionally high initiator efficiency. researchgate.net The primary determinant of this high efficiency is its unique decomposition mechanism. As previously mentioned, the simultaneous formation of two carbon dioxide molecules during the cleavage of the O-O bond physically separates the two resulting tert-butoxyl radicals. researchgate.net This separation drastically reduces the probability of geminate recombination, allowing a very high percentage (>99%) of the generated radicals to escape the solvent cage and become available for initiating polymerization. researchgate.net

The table below outlines key factors influencing the initiator efficiency of this compound.

| Determinant | Influence on Initiator Efficiency | Mechanism |

| Decomposition Mechanism | High | The concerted fragmentation releases two CO₂ molecules, which act as a "spacer" to prevent geminate recombination of the newly formed tert-butoxyl radicals. researchgate.net |

| Solvent Viscosity | Moderate | Higher solvent viscosity can increase the duration radicals spend in the solvent cage, potentially increasing the chance for side reactions, though the effect is less pronounced for DTBPO due to its decomposition mechanism. |

| Monomer Reactivity | High | A highly reactive monomer will more effectively scavenge the initiator radicals as they escape the solvent cage, leading to a higher efficiency of initiation. |

| Temperature | Moderate | While DTBPO decomposes at a relatively low temperature (half-life of 1 hour at ~45 °C), higher temperatures increase radical mobility, favoring escape from the solvent cage but can also promote other side reactions like β-scission. ethernet.edu.et |

The efficiency of radical generation from this compound is a key reason for its selection in kinetic studies and controlled polymerization processes where a clean and predictable source of initiating radicals is required. researchgate.net

Applications of this compound in Polymer Cross-linking

Beyond initiating the linear growth of polymer chains, this compound is also utilized in polymer cross-linking. google.comresearchgate.net Cross-linking is a process that forms covalent bonds between existing polymer chains, creating a three-dimensional network structure. This modification significantly alters the polymer's properties, typically increasing its mechanical strength, thermal stability, and chemical resistance.

The role of this compound in cross-linking is to provide the initial radicals necessary to create reactive sites on the polymer backbones. The process generally follows these steps:

Radical Generation: As in polymerization initiation, DTBPO is thermally decomposed to produce tert-butoxyl radicals.

Hydrogen Abstraction: The highly reactive tert-butoxyl radicals abstract hydrogen atoms from the polymer chains. This creates a macro-radical, a polymer chain with a radical site. For example, in the case of poly(methyl methacrylate) (PMMA), tert-butoxyl radicals can abstract a hydrogen atom from the alpha-methyl group of the PMMA chain. researchgate.net

Chain Combination: Two of these macro-radicals can then combine, forming a covalent bond—a cross-link—between the two polymer chains.

This process of hydrogen abstraction followed by radical combination leads to the formation of a network structure. The use of initiators like this compound has been investigated as a method to produce high glass transition temperature (T_g) PMMA, where the formation of long-chain branches or cross-links is believed to compromise segmental mobility, thus raising the T_g. researchgate.net This application is valuable for creating polymers suitable for use in more demanding thermal environments. makevale.com

Advanced Characterization and Computational Studies of Di Tert Butyl Peroxyoxalate

Spectroscopic Elucidation of Di-tert-butyl Peroxyoxalate Reactions

Spectroscopic techniques are indispensable for tracking the decomposition of this compound and identifying the resultant reactive intermediates and stable products. Each method offers unique insights into the chemical transformations occurring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the stable intermediates and final products formed during the decomposition of this compound. The primary decomposition pathway involves the formation of tert-butoxyl radicals, which can subsequently lead to the formation of more stable molecules like tert-butanol (B103910) and acetone (B3395972).

By monitoring the reaction mixture over time using ¹H and ¹³C NMR, the appearance and growth of signals corresponding to these products can be quantified. The chemical shifts of these products are distinct and well-documented, allowing for unambiguous identification. For instance, in a typical deuterated solvent like chloroform (B151607) (CDCl₃), the methyl protons of tert-butanol appear as a singlet around 1.27 ppm, while the methyl protons of acetone present a singlet at approximately 2.17 ppm. utsouthwestern.educarlroth.com Similarly, the quaternary and methyl carbons of these products have characteristic shifts in the ¹³C NMR spectrum. nanalysis.com The identification of these species provides crucial evidence for the proposed decomposition mechanisms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Key Decomposition Products in CDCl₃

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| tert-Butanol | -C(CH₃)₃ | 1.27 | 31.0 | Singlet |

| -OH | Variable | 69.0 | Singlet (broad) | |

| Acetone | -C(O)CH₃ | 2.17 | 30.6 | Singlet |

| >C=O | - | 206.7 | - |

Note: Chemical shifts can vary slightly based on solvent, concentration, and temperature. utsouthwestern.educarlroth.comnanalysis.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct method for detecting and characterizing paramagnetic species such as free radicals. The thermal or photochemical decomposition of this compound initially yields two tert-butoxyl radicals (t-BuO•).

EPR spectroscopy can detect these short-lived radicals, often through the use of spin trapping techniques. nih.gov A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient tert-butoxyl radical to form a more stable nitroxide radical adduct. nih.gov This adduct produces a characteristic EPR spectrum with a specific hyperfine splitting pattern that acts as a fingerprint for the trapped radical. nih.govcdnsciencepub.com The EPR spectrum of the DMPO/t-BuO• adduct typically shows a 1:2:2:1 quartet of triplets, although the exact hyperfine splitting constants can vary with the solvent. nih.gov Direct detection of the tert-butoxyl radical is also possible, though often more challenging due to its short lifetime. rsc.orgrsc.org

Table 2: Typical EPR Parameters for tert-Butoxyl Radical Adducts

| Spin Trap | Trapped Radical | Hyperfine Coupling Constants (Gauss) | g-value | Reference |

| DMPO | tert-butoxyl (t-BuO•) | aN = 13.11, aβH = 6.41, aγH = 1.99 | ~2.004 | cdnsciencepub.com |

| M4PO | tert-butoxyl (t-BuO•) | aN = 13.12, aβH = 7.59, aγH = 1.94 | ~2.004 | cdnsciencepub.com |

| PBN | tert-butoxyl (t-BuO•) | aN ≈ 14.2, aβH ≈ 2.8 | Not specified | nih.gov |

Note: aN and aH refer to the hyperfine splitting constants for the nitrogen and hydrogen nuclei, respectively.

Infrared (IR) Spectroscopy in Monitoring Peroxyoxalate Concentrations

Infrared (IR) spectroscopy is a valuable technique for monitoring the concentration of this compound in a reaction mixture over time. This is achieved by tracking the intensity of its characteristic absorption bands. The this compound molecule possesses two carbonyl (C=O) groups within its oxalate (B1200264) structure.

The stretching vibration of these C=O bonds gives rise to a strong and distinct absorption band in the IR spectrum, typically in the region of 1700-1800 cm⁻¹. libretexts.orguniroma1.it Specifically, anhydrides and peresters exhibit characteristic carbonyl absorptions in this range. pressbooks.pub According to Beer-Lambert Law, the absorbance of this carbonyl peak is directly proportional to the concentration of the peroxyoxalate. By recording IR spectra at different time intervals during the decomposition reaction, a kinetic profile can be constructed by plotting the decrease in the carbonyl peak's intensity. This provides a straightforward method for determining the rate of decomposition. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (in peroxyoxalate) | Stretch | 1750 - 1790 | Strong |

| C-O | Stretch | 1000 - 1300 | Strong |

| O-O (in peroxide) | Stretch | 820 - 880 | Weak to Medium |

| C-H (in tert-butyl) | Stretch | 2850 - 2960 | Strong |

Note: These are general ranges and can be influenced by the specific molecular structure and solvent. uniroma1.itpressbooks.publibretexts.org

Theoretical and Computational Investigations of this compound Systems

Computational chemistry provides profound insights into the reaction mechanisms and thermodynamics of this compound that are often inaccessible by experimental means alone.

Density Functional Theory (DFT) Studies on Decomposition and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the decomposition pathways of organic peroxides. For this compound, DFT calculations can be used to model the electronic structure of the molecule and map out the potential energy surface for its decomposition.

Studies on analogous compounds, such as tert-butyl peroxyformate, have demonstrated that DFT can accurately predict reaction barriers and elucidate complex, solvent-dependent mechanisms. nih.gov For this compound, DFT calculations can determine the bond dissociation energy of the weak oxygen-oxygen (O-O) bond in the peroxy group and the carbon-carbon (C-C) bond in the oxalate moiety. This helps to identify the initial, rate-determining step of the decomposition. Furthermore, DFT can be used to calculate the geometries and energies of transition states and intermediates, providing a detailed, step-by-step picture of the reaction mechanism, including subsequent radical reactions. researchgate.netresearchgate.net These theoretical findings are crucial for rationalizing experimental observations and understanding the factors that control the reactivity of the peroxyoxalate. nih.gov

Table 4: Illustrative Data from a Hypothetical DFT Study on Peroxide Decomposition

| Parameter | Description | Calculated Value (kcal/mol) |

| O-O Bond Dissociation Energy | Energy required to homolytically cleave the peroxide bond. | 35 - 40 |

| C-C Bond Dissociation Energy | Energy required to homolytically cleave the oxalate C-C bond. | 45 - 50 |

| Activation Energy (Decomposition) | The energy barrier for the rate-determining step of decomposition. | 25 - 30 |

| Reaction Enthalpy | The overall change in heat for the complete decomposition. | -70 to -80 (Exothermic) |

Note: These values are illustrative and would be determined through specific DFT calculations (e.g., using functionals like B3LYP with an appropriate basis set). nih.govresearchgate.net

Molecular Dynamics (MD) Simulations of Peroxide Thermal Behavior

Molecular Dynamics (MD) simulations offer a way to study the thermal behavior of molecules by simulating the atomic motions over time. For this compound, MD simulations can provide a dynamic picture of how the molecule behaves at different temperatures, revealing the atomic-level details of thermal decomposition.

By applying a reactive force field (like ReaxFF), MD simulations can model the breaking and forming of chemical bonds during the pyrolysis process. njtech.edu.cn Simulations on the closely related di-tert-butyl peroxide (DTBP) have shown that MD can successfully predict pyrolysis products and elucidate reaction pathways, highlighting how factors like system density (gas phase vs. liquid phase) can alter the outcomes. njtech.edu.cn In the liquid phase, for example, intermolecular interactions and cage effects become significant, influencing the fate of the initially formed radicals. njtech.edu.cn Applying MD simulations to this compound would allow for the investigation of its thermal stability, the time evolution of decomposition events, and the diffusion and subsequent reactions of the radical intermediates in a condensed phase environment. researchgate.netnih.gov

Quantum Chemical Calculations for Energetics and Transition States

Quantum chemical calculations serve as a powerful tool for elucidating the mechanistic details of the thermal decomposition of this compound (DTBPO). These computational methods provide invaluable insights into the reaction's energetics and the precise structures of its transition states, aspects that are often challenging to determine through experimental means alone.

Theoretical investigations have been instrumental in understanding the decomposition pathway of DTBPO, which is believed to proceed through a concerted, two-bond homolysis mechanism. This process involves the simultaneous cleavage of the peroxide O-O bond and one of the adjacent C-C bonds, yielding two tert-butoxy (B1229062) radicals and two molecules of carbon dioxide. cdnsciencepub.com Early computational models, in conjunction with experimental findings, estimated the activation enthalpy (ΔH‡) for this decomposition to be within the range of 25–28 kcal/mol.

More sophisticated and recent quantum chemical calculations have further refined these energetic parameters. These advanced computational studies have focused on the concerted two-bond scission mechanism and have produced activation enthalpies that show strong agreement with experimentally determined values. The consistency between theoretical and experimental data lends significant support to the proposed decomposition mechanism.

A primary focus of these computational analyses has been the characterization of the transition state geometry. High-level theoretical methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, have been employed to model the structure and properties of the transition state for the homolysis of DTBPO. The results from these calculations indicate a transition state where both the O-O and the pertinent C-C bonds are substantially elongated compared to their lengths in the ground state molecule, which is consistent with a concerted bond-breaking process.

Beyond the initial decomposition step, quantum chemical calculations have also been applied to investigate the energetics of subsequent radical reactions. The tert-butoxy radical, formed during the initial decomposition, can undergo a secondary reaction known as β-scission. This process results in the formation of acetone and a methyl radical. Computational studies have successfully modeled the energy barriers and reaction enthalpies associated with these secondary steps, contributing to a more comprehensive understanding of the complete decomposition cascade.

Interactive Data Tables

Table 1: Calculated Energetic Parameters for the Decomposition of this compound

| Parameter | Calculated Value (kcal/mol) | Computational Approach |

| Activation Enthalpy (ΔH‡) | 25-28 | Combined Experimental & Early Computational |

| Activation Enthalpy (ΔH‡) | ~27 | Advanced Computational Methods |

Table 2: Key Bond Characteristics in the Calculated Transition State of this compound

| Bond | Characteristic in Transition State |

| O-O | Significantly elongated |

| C-C (cleaving) | Significantly elongated |

Future Directions and Emerging Research Avenues for Di Tert Butyl Peroxyoxalate

Development of Novel Peroxyoxalate Initiators for Specific Applications

While di-tert-butyl peroxyoxalate is an effective radical initiator, research is moving towards creating new peroxyoxalate derivatives with tailored properties for specialized applications, particularly in the realm of chemiluminescence for analytical and bioanalytical systems. researchgate.netnih.gov The core strategy involves modifying the oxalate (B1200264) structure to enhance performance metrics like quantum yield, light emission intensity, and compatibility with aqueous environments. nih.gov

Researchers have synthesized and studied a variety of peroxyoxalate derivatives for these purposes. researchgate.net For instance, compounds like bis(2,4,6-trichlorophenyl) oxalate (TCPO) are used in conjunction with hydrogen peroxide to generate chemiluminescence, where the energy from the reaction is transferred to a fluorophore to produce light. nih.gov The development of new fluorophores, such as quinoxaline (B1680401) derivatives, that can be excited through the peroxyoxalate system is an active area of investigation, aiming for more efficient and color-tuned light emission for advanced applications like medical markers and imaging. researchgate.net

A significant push in this area is the development of "ecologically friendly" derivatives that are more suitable for bioanalytical applications which often require aqueous media. nih.gov Studies on derivatives like bis[2-(methoxycarbonyl)phenyl] oxalate (DMO) in water mixtures have shown promising results, retaining high quantum yields adequate for analytical purposes. nih.gov This focus on water-compatible systems represents a key evolution from traditional peroxyoxalate chemistry, which is predominantly conducted in anhydrous organic solvents. nih.gov

Table 1: Examples of Peroxyoxalate Derivatives and Their Research Applications

| Peroxyoxalate Derivative | Abbreviation | Investigated Application | Key Finding |

| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | Chemiluminescence systems | Efficiently transfers energy to fluorophores like quinoxaline derivatives. researchgate.netnih.gov |

| Bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl) oxalate | CPPO | Biosensing | Applied in various biosensing technologies based on chemiluminescence. researchgate.net |

| Bis(2,4-dinitrophenyl) oxalate | DNPO | Biosensing | Used as an initiator in chemiluminescent biosensors. researchgate.net |

| Bis[2-(methoxycarbonyl)phenyl] oxalate | DMO | "Ecologically friendly" chemiluminescence | Shows high singlet quantum yields in aqueous media, suitable for bioanalysis. nih.gov |

In-depth Understanding of Complex Radical Reaction Networks

The primary reaction of this compound is its homolytic cleavage to produce two equivalents of tert-butoxy (B1229062) radicals and two molecules of carbon dioxide. cdnsciencepub.com While this initial step is well-established, a deeper understanding of the subsequent, highly complex radical reaction networks is a crucial research frontier. The tert-butoxy radicals generated are highly reactive and can participate in a variety of competing reaction pathways, influencing product distribution and reaction efficiency. scitation.org

These pathways include:

Hydrogen Abstraction: Tert-butoxy radicals can abstract a hydrogen atom from a substrate molecule, generating a new carbon-centered radical and tert-butyl alcohol. nih.gov

β-Scission (Decomposition): The tert-butoxy radical can undergo unimolecular decomposition to yield a methyl radical and acetone (B3395972). scitation.org

The kinetics of these competing reactions are fundamental to controlling chemical transformations. scitation.orgresearchgate.net For example, studies on the decomposition of the related di-tert-butyl peroxide show that the thermal decomposition of the tert-butoxy radical has an activation energy of about 17 kcal/mole. scitation.org Understanding and predicting the branching ratios between these pathways under various conditions (temperature, solvent, substrate concentration) is essential for optimizing synthetic outcomes.

Table 2: Key Reactions in Tert-Butoxy Radical Networks

| Reaction Type | Reactant(s) | Product(s) | Significance |

| Initiation | This compound | 2 (CH₃)₃CO• + 2 CO₂ | Generates the primary reactive tert-butoxy radicals. cdnsciencepub.com |

| Decomposition (β-Scission) | (CH₃)₃CO• | CH₃COCH₃ + CH₃• | A competing pathway that produces acetone and methyl radicals. scitation.org |

| Hydrogen Abstraction | (CH₃)₃CO• + R-H | (CH₃)₃COH + R• | Propagates the radical chain by creating a new substrate radical. scitation.orgnih.gov |

| Radical Combination | 2 CH₃• | C₂H₆ | A common termination step in the radical network. scitation.org |

Integration of this compound Chemistry with Sustainable Processes

Aligning chemical synthesis with the principles of green chemistry is a paramount goal for modern science, focusing on reducing waste, minimizing hazardous substances, and improving energy efficiency. scirp.orgresearchgate.net The chemistry of this compound and related peroxides is increasingly being explored within this framework. eurekaselect.com

A key advantage of this compound is its ability to initiate radical reactions at relatively low temperatures, which can reduce the energy consumption of a chemical process compared to thermally-induced reactions requiring higher temperatures. organic-chemistry.org Furthermore, radical reactions initiated by organic peroxides can enable the use of less toxic and more environmentally benign reagents, potentially replacing processes that rely on hazardous or scarce heavy metal oxidants. eurekaselect.comresearchgate.net

Future research is focused on leveraging peroxyoxalate-initiated reactions for green applications, such as:

Catalyst-Free Transformations: Using light or mild heat to decompose the peroxide can enable reactions without the need for metal catalysts, simplifying purification and reducing metallic waste. nih.gov

C-H Functionalization: Radical reactions are highly effective for direct C-H bond functionalization, an atom-economical strategy that avoids the need for pre-functionalized starting materials. organic-chemistry.org

Synthesis of Biodegradable Polymers: Radical polymerization is a cornerstone of polymer synthesis. Using initiators like this compound to polymerize monomers derived from renewable resources is a promising avenue for creating sustainable and biodegradable materials.

The development of water-tolerant peroxyoxalate systems, as mentioned previously, is also a significant step towards greener chemistry, as water is the most environmentally benign solvent. nih.gov As the field advances, the design of new peroxyoxalate derivatives will likely incorporate principles of sustainability, aiming for high efficiency, low environmental impact, and applicability in green solvent systems. researchgate.net

Q & A

Q. What is the role of DTBPO in generating alkoxy radicals, and how does its thermal decomposition mechanism compare to other peroxides?

DTBPO undergoes homolytic cleavage upon heating (60–80°C), producing tert-butoxy radicals that initiate radical chain reactions. This mechanism, first reported by Bartlett (1960), is distinct from hyponitrite initiators like DTBHN, offering faster initiation (e.g., reducing reaction times from 24 hours to 40 minutes) and higher yields in hydroalkynylation reactions . Key parameters include solvent selection (e.g., pentane for recrystallization) and strict temperature control to avoid premature decomposition .

Q. How does DTBPO contribute to peroxyoxalate chemiluminescence, and what factors influence its efficiency?

DTBPO reacts with oxalic acid derivatives to form high-energy intermediates (HEIs), which transfer energy to fluorophores, emitting light. Efficiency depends on solvent polarity (acetonitrile enhances quantum yield by stabilizing intermediates), activator choice (e.g., imidazole as a nucleophilic catalyst), and pH. Aqueous media reduce yields due to hydrolysis, necessitating ternary solvent systems (e.g., acetonitrile-water-ethyl acetate) for bioanalytical applications .

Q. What safety precautions are critical when handling DTBPO?

DTBPO must be stored below -25°C to prevent spontaneous decomposition . Thermal studies show explosive potential above 100°C; dilution with inert solvents (avoiding toluene) and blast shields are mandatory. Accelerating Rate Calorimetry (ARC) data confirm higher hazards for pure DTBPO compared to diluted forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in DTBPO-mediated chemiexcitation mechanisms (e.g., CIEEL vs. alternative pathways)?

Kinetic isotope effects (e.g., deuterated solvents) and transient absorption spectroscopy differentiate between the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism and direct excitation pathways. For instance, Stevani et al. (2000) demonstrated proton-transfer steps critical to CIEEL, while Silva et al. (2002) correlated cyclization rates with emission profiles to propose alternative HEI structures . Computational modeling of HEI energetics further validates competing pathways.

Q. What experimental designs optimize DTBPO-based flow injection analysis (FIA) for biomolecule detection?

Ternary solvent systems (acetonitrile-water-ethyl acetate) stabilize DTBPO and enhance mixing. Gámiz-Gracia et al. (2003) achieved sub-nM detection limits for albumin by coupling fluorescamine derivatization with micellar carriers (e.g., sodium dodecyl sulfate). Draper-Lin experimental designs optimized flow rates (1.5–2.0 mL/min) and imidazole concentrations (0.1–0.3 M) .

Q. How do computational methods predict fluorophore efficiency in DTBPO-based chemiluminescence?

The PPP (Pariser-Parr-Pople) molecular orbital method calculates π→π* transitions in phenylethynyl aromatics, correlating HOMO-LUMO gaps with quantum yields. For example, electron-withdrawing substituents (-NO₂) reduce gap energies, increasing brightness by 20–30%. This guides synthetic design of fluorophores for targeted applications .

Q. What strategies improve DTBPO stability in aqueous media for bioanalytical applications?

Encapsulation in micelles (e.g., CTAB) or liposomes reduces hydrolysis. Cabello (2020) achieved 50% higher quantum yields in phosphate-buffered saline by using cyclodextrin hosts to stabilize HEIs. Time-resolved fluorescence spectroscopy monitors intermediate lifetimes (<1 ms) to optimize encapsulation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.